methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate
Description
Methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate is a hydrazone-based compound characterized by a benzoate ester core, a hydrazone linker, and a 2,3-dichloroanilino-substituted oxoacetyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s structural complexity allows for diverse interactions, such as hydrogen bonding via the hydrazone NH and carbonyl groups, which may influence solubility and biological activity.
Properties
CAS No. |
477732-11-9 |
|---|---|
Molecular Formula |
C17H13Cl2N3O4 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-26-17(25)11-7-5-10(6-8-11)9-20-22-16(24)15(23)21-13-4-2-3-12(18)14(13)19/h2-9H,1H3,(H,21,23)(H,22,24)/b20-9+ |
InChI Key |
AYGCKXOJPINGOY-AWQFTUOYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate typically involves multiple steps. One common method includes the reaction of 2,3-dichloroaniline with oxalyl chloride to form 2-(2,3-dichloroanilino)-2-oxoacetyl chloride. This intermediate is then reacted with methyl 4-formylbenzoate in the presence of a hydrazine derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Halogen-Substituted Benzoate Derivatives
- Target Compound: Methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate Key Features: 2,3-Dichloroanilino group, benzoate ester backbone. Molecular Formula: Likely C₁₇H₁₂Cl₂N₃O₄ (estimated based on analogs).
- 4-Bromo-2-[(E)-[[2-(3,4-Dichloroanilino)-2-Oxoacetyl]Hydrazinylidene]Methyl]Phenyl 4-Methylbenzoate () Molecular Formula: C₂₃H₁₆BrCl₂N₃O₄. Differences: Bromine substituent at the phenyl ring and 3,4-dichloroanilino group.
- [4-[(E)-[[2-(4-Methylanilino)-2-Oxoacetyl]Hydrazinylidene]Methyl]Phenyl] Benzoate () Molecular Formula: C₂₃H₁₉N₃O₄. Differences: 4-Methylanilino (toluidino) group instead of 2,3-dichloroanilino. Impact: Reduced halogenation lowers lipophilicity (ClogP ~3.2 vs.
Heteroaromatic and Functional Group Variations
- [4-((E)-{2-[2-(2,3-Dichloroanilino)-2-Oxoacetyl]Hydrazono}Methyl)Phenyl] 2-Furoate () Molecular Formula: C₂₀H₁₃Cl₂N₃O₅. Differences: Furan-2-carboxylate replaces benzoate.
- 2-Ethoxy-4-[(E)-[[2-(4-Methoxyanilino)-2-Oxoacetyl]Hydrazinylidene]Methyl]Phenyl Benzoate () Molecular Formula: C₂₄H₂₂N₃O₆. Differences: Ethoxy and methoxy substituents enhance electron-donating effects. Impact: Higher predicted collision cross-section (CCS: 210.5 Ų for [M+H]+) compared to halogenated analogs, suggesting a more extended conformation .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*CCS data sourced from ion mobility spectrometry predictions ().
Biological Activity
Methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- Dichloroanilino moiety : This component is known for its potential interactions with various biological targets.
- Hydrazone linkage : This functional group may play a critical role in the compound's reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈Cl₂N₄O₃ |
| Molecular Weight | 397.27 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the dichloroanilino group can inhibit the growth of various cancer cell lines.
Case Study: Antitumor Effects
In a study involving hydrazone derivatives, compounds were tested against colon carcinoma HCT-116 cells. One derivative demonstrated an IC50 value of 6.2 μM, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural components facilitate interactions with bacterial enzymes, potentially leading to inhibition of bacterial growth.
Table 2: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 4-[(E)-... | Staphylococcus aureus | 10 µg/mL |
| Methyl 4-[(E)-... | Escherichia coli | 15 µg/mL |
The mechanism of action for this compound involves:
- Enzyme Inhibition : The dichloroanilino moiety may inhibit specific enzymes crucial for cell proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
